molecular formula C11H12ClN B11901899 2-Chloro-1-ethyl-3-methyl-1H-indole

2-Chloro-1-ethyl-3-methyl-1H-indole

Cat. No.: B11901899
M. Wt: 193.67 g/mol
InChI Key: GMYDZFGDHDGDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

2-Chloro-1-ethyl-3-methyl-1H-indole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce various indoline derivatives .

Scientific Research Applications

2-Chloro-1-ethyl-3-methyl-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

2-Chloro-1-ethyl-3-methyl-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

2-chloro-1-ethyl-3-methylindole

InChI

InChI=1S/C11H12ClN/c1-3-13-10-7-5-4-6-9(10)8(2)11(13)12/h4-7H,3H2,1-2H3

InChI Key

GMYDZFGDHDGDMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C

Origin of Product

United States

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